molecular formula C19H18FNO2 B1262894 Citalopram alcohol

Citalopram alcohol

Número de catálogo: B1262894
Peso molecular: 311.3 g/mol
Clave InChI: PWOQCUKWOSNQHT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Citalopram alcohol is a member of benzenes and a nitrile.

Aplicaciones Científicas De Investigación

Clinical Research Findings

Numerous studies have investigated the efficacy of citalopram in reducing alcohol consumption among dependent individuals. Here are some key findings:

  • Reduction in Alcohol Consumption :
    • A study involving 16 alcohol-dependent individuals showed a significant decrease in daily alcoholic drinks during citalopram treatment compared to placebo (4.6 vs. 5.7 drinks per day, p = 0.01). Additionally, the percentage of days abstinent increased significantly during citalopram administration (27.7% vs. 15.5% on placebo, p < 0.01) .
  • Mixed Outcomes :
    • Another trial with 265 patients found that citalopram did not provide any advantage over placebo regarding treatment outcomes. In fact, patients receiving citalopram reported a higher number of heavy drinking days throughout the trial .
  • Cue-Induced Craving :
    • A study using intravenous citalopram demonstrated a reduction in cue-induced craving for alcohol among participants with AUD. This suggests that citalopram may help manage cravings triggered by environmental cues associated with drinking .
  • Long-term Efficacy :
    • Longitudinal studies indicate that while some patients experience initial benefits from citalopram, long-term outcomes may not be favorable compared to placebo groups, particularly regarding self-reported drinking days and overall alcohol expenditure .

Case Studies

Case Study 1: Acute Effects on Craving

  • A double-blind study assessed the acute effects of a single dose of intravenous citalopram on craving in alcohol-dependent individuals. Results indicated a significant decrease in craving levels post-administration compared to saline controls (p = 0.003), suggesting immediate benefits in craving management .

Case Study 2: Longitudinal Treatment Outcomes

  • In a cohort study over 12 weeks involving psychotherapy alongside pharmacotherapy, participants receiving citalopram showed no significant improvement in drinking outcomes compared to those on placebo. The data indicated that those on citalopram spent more money on alcohol and had more drinking days than their placebo counterparts .

Summary of Findings

StudySample SizeTreatment DurationKey Findings
161 weekSignificant reduction in daily drinks and increased abstinence days during treatment
26512 weeksNo advantage over placebo; higher heavy drinking days reported
20Acute assessmentDecreased cue-induced craving after intravenous administration
26512 weeksCitalopram group had worse outcomes regarding drinking days and expenditures

Análisis De Reacciones Químicas

Pharmacodynamic Interaction Mechanisms

Citalopram inhibits serotonin reuptake, while alcohol modulates GABAergic and glutamatergic systems. Combined use may lead to:

Interaction Type Observed Effects Supporting Studies
Serotonergic Modulation Reduced alcohol craving in some subgroups via decreased serotonin turnover
GABA/Glutamate Effects Potentiated sedation, dizziness, or impaired motor coordination
Dopaminergic Pathways Acute citalopram administration reduced thalamic dopamine D2/3 receptor availability

Clinical Trial Outcomes

Contradictory results exist regarding citalopram’s efficacy in reducing alcohol consumption:

Study Design Key Findings Population Source
Double-blind, placebo-controlledCitalopram reduced alcohol intake by 17.5% in non-depressed heavy drinkers16 alcohol-dependent individuals
12-week RCT (n=265)Citalopram group had more heavy drinking days vs. placeboAlcohol-dependent adults
PET imaging studyReduced cue-induced alcohol craving post-citalopram infusion18 alcohol-dependent subjects

Adverse Reactions and Risks

The UK Medicines and Healthcare products Regulatory Agency (MHRA) reported 13 adverse drug reactions (ADRs) linked to citalopram-alcohol interactions (2004–2022):

ADRs Reported Frequency Severity Source
Drowsiness/Dizziness7 casesModerate
Serotonin Syndrome2 casesSevere
Worsened Depression/Anxiety4 casesModerate to Severe

Biochemical Pathways

  • Metabolism : Citalopram is metabolized by CYP3A4 and CYP2C19 enzymes. Alcohol does not inhibit or induce these pathways but may exacerbate hepatic strain .

  • Synaptic Effects : Citalopram’s inhibition of SERT (serotonin transporter) may counteract alcohol’s serotonin-depleting effects in the nucleus accumbens .

Contraindications and Guidelines

  • The FDA label states citalopram does not potentiate alcohol’s cognitive effects but advises avoidance due to additive CNS depression .

  • NHS guidelines note no pharmacokinetic interaction but recommend against concurrent use due to clinical risks .

Propiedades

Fórmula molecular

C19H18FNO2

Peso molecular

311.3 g/mol

Nombre IUPAC

1-(4-fluorophenyl)-1-(4-hydroxybutyl)-3H-2-benzofuran-5-carbonitrile

InChI

InChI=1S/C19H18FNO2/c20-17-6-4-16(5-7-17)19(9-1-2-10-22)18-8-3-14(12-21)11-15(18)13-23-19/h3-8,11,22H,1-2,9-10,13H2

Clave InChI

PWOQCUKWOSNQHT-UHFFFAOYSA-N

SMILES canónico

C1C2=C(C=CC(=C2)C#N)C(O1)(CCCCO)C3=CC=C(C=C3)F

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Citalopram alcohol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Citalopram alcohol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Citalopram alcohol
Reactant of Route 4
Citalopram alcohol
Reactant of Route 5
Citalopram alcohol
Reactant of Route 6
Reactant of Route 6
Citalopram alcohol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.